Methyl 3-(beta-phenylacryloyl)-carbazate
Description
Methyl 3-(β-phenylacryloyl)-carbazate is a carbazate derivative characterized by a β-phenylacryloyl substituent attached to the carbazate backbone. Carbazates, in general, are nitrogen-containing compounds with the formula R-O-C(O)-NH-NH₂, where R is an organic group. The β-phenylacryloyl moiety introduces a conjugated α,β-unsaturated carbonyl system, which enhances electrophilicity and enables participation in reactions such as Michael additions or Diels-Alder cycloadditions.
Carbazates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry, with substituents dictating their specific applications .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl N-(3-phenylprop-2-enoylamino)carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)13-12-10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)(H,13,15) |
InChI Key |
UOOOPYWILUPEPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 3-(β-phenylacryloyl)-carbazate with structurally related carbazate derivatives:
Crystallographic and Hydrogen-Bonding Patterns
- Methyl 3-(4-methylbenzylidene)-carbazate crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
- In contrast, the β-phenylacryloyl variant’s crystal structure may exhibit different packing due to the planar acryloyl group’s conjugation, though direct data is absent in the evidence.
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